Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine
Description
Molecular Architecture and Bonding Patterns
The compound’s molecular formula, $$ \text{C}{25}\text{H}{31}\text{O}_2\text{P} $$, reflects a fused dibenzo[d,f]dioxepin ring system linked to a phosphorus atom bearing two cyclohexyl groups. The dioxepin core consists of a seven-membered ring containing two oxygen atoms at positions 1 and 3, fused to two benzene rings (Figure 1). The phosphorus center adopts a trigonal pyramidal geometry, coordinating to the dioxepin moiety and two cyclohexyl substituents.
The SMILES string $$ \text{C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4} $$ highlights the connectivity: the dioxepin oxygen atoms bridge carbons 1 and 3, while the phosphorus atom binds to the dioxepin’s carbon 1 and two cyclohexyl groups. Density functional theory (DFT) optimizations suggest that steric interactions between the cyclohexyl groups and the dioxepin ring influence the compound’s conformation, favoring a non-planar arrangement to minimize strain.
Table 1: Key structural parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 394.5 g/mol |
| P–C (dioxepin) bond | ~1.85 Å (DFT estimate) |
| P–C (cyclohexyl) bonds | ~1.87 Å (DFT estimate) |
| O–C–O angle (dioxepin) | ~105° (analogous systems) |
Crystallographic Characterization Challenges
Despite its synthetic accessibility, obtaining single crystals suitable for X-ray diffraction has proven challenging due to the compound’s conformational flexibility. The dioxepin ring’s puckered geometry and the rotational freedom of the cyclohexyl groups create multiple low-energy conformers, complicating crystallization. Similar phosphine-dioxepin hybrids, such as dibenzo[b,f]phosphepines, exhibit analogous issues, often requiring low-temperature crystallization or co-crystallization with metal complexes to stabilize specific conformations.
Synchrotron X-ray powder diffraction paired with Rietveld refinement has emerged as a viable alternative for structural analysis in such cases. For example, studies on amitriptyline hydrochloride demonstrated that hydrogen bonding and van der Waals interactions critically influence solid-state conformations. Applying these methods to Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine could resolve its packing arrangement and intermolecular interactions.
Comparative Analysis with Related Dibenzodioxepin-Phosphine Hybrids
The compound’s structure diverges from related ligands like dibenzo[b,f]phosphepines, which replace one oxygen atom in the dioxepin ring with phosphorus. This substitution alters electronic properties and coordination behavior. For instance, dibenzo[b,f]phosphepines act as heterobidentate ligands, coordinating via both phosphorus and an olefinic bond, whereas Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine’s oxygen atoms may participate in hydrogen bonding rather than metal coordination.
Table 2: Structural comparison with dibenzo[b,f]phosphepines
| Feature | Dicyclohexyl-dioxepin-phosphine | Dibenzo[b,f]phosphepine |
|---|---|---|
| Central heteroatoms | O, O | P, C |
| Coordination sites | Monodentate (P) | Bidentate (P, olefin) |
| Conformational flexibility | High (rotatable cyclohexyls) | Moderate (rigid olefin) |
Substituent effects further differentiate these hybrids. The cyclohexyl groups in Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine enhance steric bulk compared to phenyl or mesityl groups in phosphepines, potentially limiting its utility in catalysis but improving solubility in nonpolar media.
Properties
Molecular Formula |
C25H31O2P |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2 |
InChI Key |
XHPQRPOWUZBCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .
Scientific Research Applications
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, supported by comprehensive data tables and case studies.
Catalysis
One of the primary applications of this compound is in catalysis. It has been utilized as a ligand in various catalytic systems, particularly in palladium-catalyzed reactions. The compound's ability to stabilize metal centers enhances reaction rates and selectivity.
Case Study: Palladium-Catalyzed Reactions
In studies involving palladium-catalyzed cross-coupling reactions, the inclusion of this compound demonstrated improved yields and reduced reaction times compared to traditional phosphine ligands. This was attributed to its steric and electronic properties that favor the formation of active catalytic species.
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows for versatile reactivity, making it suitable for various synthetic pathways.
Data Table: Reactivity Overview
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 | |
| Stille Coupling | Sn reagent, base | 90 | |
| Heck Reaction | Aryl halide, base | 78 |
Photoinitiators in Polymer Chemistry
This compound has also found applications as a photoinitiator in polymer chemistry. Its ability to generate reactive species upon exposure to light makes it valuable in the production of photopolymerizable materials.
Case Study: Photopolymerization
In experiments assessing the efficiency of photoinitiators for UV-curable coatings, this compound exhibited superior performance compared to conventional initiators. The resulting polymers showed enhanced mechanical properties and faster curing times.
Biomedical Applications
Recent studies have explored the potential biomedical applications of this compound, particularly in drug delivery systems and as a component in therapeutic formulations.
Findings
Research indicates that formulations incorporating this phosphine compound can improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic outcomes.
Mechanism of Action
The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Ligands
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their properties, and applications based on the evidence:
Steric and Electronic Effects
- Steric Bulk : The dibenzo[d,f][1,3]dioxepin group in the target compound provides moderate steric hindrance compared to the larger trioxacycloundecin system in CAS 1256169-98-8, which may restrict access to metal centers in catalysis. Cy-cBRIDP (CAS 1023330-38-2), with its cyclopropyl core, offers even greater rigidity and bulk .
- Electronic Properties : The oxygen atoms in the dioxepin ring may donate electron density to the phosphorus atom, creating a less electron-rich phosphine compared to ligands like Biphephos, where electron-withdrawing substituents (e.g., trifluoromethanesulfonamide in CAS 1808205-87-9) could modulate reactivity .
Stability and Handling
- Air sensitivity is a common trait among dicyclohexylphosphine derivatives, necessitating cold storage (2–8°C) for both the target compound and Cy-cBRIDP .
- In contrast, Biphephos and related ligands in are utilized in high-temperature reactions (e.g., with PdCl₂), suggesting greater thermal stability under catalytic conditions .
Biological Activity
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological properties, and applications.
Chemical Profile
- IUPAC Name : this compound
- CAS Number : 1256170-06-5
- Molecular Formula : C21H25O2P
- Molecular Weight : 340.4 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine. This process can be optimized through various synthetic routes, including:
- Phosphinylation Reactions : Utilizing visible-light-induced transformations to form P-stereogenic phosphines.
- Reflux Conditions : Conducting reactions under reflux to enhance yields and purity.
Anticancer Properties
Recent studies have indicated that phosphine compounds, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
- Case Studies : In vitro studies demonstrated that this phosphine derivative inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induced apoptosis through ROS generation | |
| A549 (lung cancer) | 20 | Disrupted mitochondrial membrane potential |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound could alter receptor signaling pathways critical for cancer cell growth.
Research Findings and Future Directions
The ongoing research into this compound emphasizes its potential as a therapeutic agent:
- Combination Therapies : Future studies are exploring the efficacy of this phosphine in combination with existing chemotherapeutics to enhance anticancer effects.
- Targeted Drug Delivery : Investigations into nanoparticle formulations incorporating this compound aim to improve targeted delivery to tumor sites.
Q & A
Q. Key Steps :
- Purification via column chromatography under nitrogen to prevent oxidation.
- Characterization by P NMR to confirm the absence of oxidized byproducts (e.g., phosphine oxides, which resonate at ~20–30 ppm vs. free phosphine at −5 to 10 ppm) .
Advanced: How can researchers optimize steric and electronic properties for specific catalytic applications?
Q. Steric Tuning :
Q. Electronic Tuning :
Q. Experimental Design :
Advanced: How do researchers address contradictions in catalytic efficiency data across studies?
Q. Common Sources of Discrepancy :
- Purity : Trace oxidation to phosphine oxide (detected via P NMR) reduces catalytic activity. Always store ligands under inert conditions .
- Metal Precursor Sensitivity : Pd(OAc) vs. Pd(dba) may yield divergent results due to differences in reduction kinetics .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates differently than nonpolar solvents (e.g., toluene) .
Q. Resolution Strategies :
- Reproduce reactions with standardized conditions (e.g., glovebox-prepared stock solutions).
- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps influenced by ligand structure .
Advanced: What techniques are used to study the ligand’s coordination behavior in metal complexes?
- X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Pd–P ~2.28–2.35 Å in Pd complexes) .
- Multinuclear NMR : P NMR detects coordination-induced shifts; H/C NMR reveals conformational changes in the ligand backbone .
- ESI-MS : Confirm stoichiometry of metal-ligand adducts (e.g., [Pd(L)] ions) .
Case Study : In Pd-catalyzed α-arylation, the ligand’s electron-rich phosphorus enhances oxidative addition rates of aryl bromides, while steric bulk suppresses β-hydride elimination .
Basic: What are the primary applications of this ligand in catalysis?
- Cross-Coupling Reactions : Suzuki-Miyaura, Buchwald-Hartwig amination, and deprotonative cross-coupling (DCCP) .
- Asymmetric Catalysis : Chiral variants (e.g., with substituted dibenzo[d,f][1,3]dioxepin backbones) enable enantioselective C–N/C–O bond formation .
Example : In DCCP, the ligand facilitates Pd-catalyzed coupling of benzyl phosphine oxides with aryl bromides, yielding diarylmethyl phosphine oxides in >90% yield .
Advanced: How can computational methods guide ligand design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
